molecular formula C19H16F3NO B2669050 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 1020252-08-7

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B2669050
CAS No.: 1020252-08-7
M. Wt: 331.338
InChI Key: NQSXKROUNCILHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a fluorinated cyclohexenone derivative characterized by a phenyl group at position 5 of the cyclohexenone ring and a 3-(trifluoromethyl)phenylamino substituent at position 3. This compound belongs to a broader class of cyclohexenone derivatives studied for applications in medicinal chemistry and materials science due to their structural versatility and tunable properties .

Properties

IUPAC Name

5-phenyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)15-7-4-8-16(11-15)23-17-9-14(10-18(24)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSXKROUNCILHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through an aldol condensation reaction between benzaldehyde and acetone, followed by cyclization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethylphenyl groups, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), organolithium reagents (RLi)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of cyclohexanol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Structural/Electronic Effects
5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (Target) C₁₉H₁₅F₃N₂O 344.33 Phenyl (C₆H₅) at C5; 3-(CF₃)phenylamino at C3 Strong electron-withdrawing CF₃ at meta-position enhances electrophilicity; planar aromatic systems.
5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one C₁₅H₁₇F₃N₂O 310.31 Two methyl (-CH₃) groups at C5; 3-(CF₃)phenylamino at C3 Methyl groups increase steric hindrance, potentially reducing ring flexibility and solubility .
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one C₁₉H₁₅F₃N₂O₂ 376.33 Phenyl at C5; 4-(OCF₃)phenylamino at C3 Trifluoromethoxy (-OCF₃) is more polar and electron-withdrawing than CF₃, altering solubility and binding interactions .
5-Methyl-3-((2-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one C₁₄H₁₄F₃N₂O 296.27 Methyl at C5; 2-(CF₃)phenylamino at C3 Ortho-substituted CF₃ introduces steric strain, potentially distorting the cyclohexenone ring .
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one C₁₈H₁₄Cl₂N₂O₂ 369.22 5-Cl-2-hydroxyphenylamino at C3; 4-Cl-phenyl at C5 Chlorine and hydroxyl groups enhance polarity and hydrogen-bonding capacity, improving aqueous solubility .

Structural and Electronic Analysis

  • Substituent Position :

    • The meta -CF₃ group in the target compound (vs. para -OCF₃ in ) reduces steric clashes compared to ortho -substituted analogs (), favoring planar conformations for π-π stacking .
    • Methyl groups at C5 () introduce steric bulk, which may hinder molecular packing or binding to hydrophobic pockets in proteins .
  • Chlorine substituents () provide moderate electron withdrawal, while hydroxyl groups enable hydrogen bonding, critical for interactions with biological targets .
  • Ring Conformation: X-ray crystallography data for 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one () reveals a slightly twisted cyclohexenone ring due to steric interactions between substituents. Similar distortions are expected in analogs with bulky groups .

Biological Activity

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented with the following key identifiers:

  • Molecular Formula : C18_{18}H16_{16}F3_{3}N
  • Molecular Weight : 327.32 g/mol
  • SMILES Notation : C1=CC(C(=O)C=C1)N(C2=CC(=C(C=C2)C(F)(F)F)F)C

This compound features a cyclohexene core with phenyl and trifluoromethyl substitutions, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing phenyl and trifluoromethyl groups have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Anti-inflammatory Properties : The trifluoromethyl group is known to enhance metabolic stability and bioactivity. Studies have indicated that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

A study evaluating the anticancer properties of structurally related compounds found that certain derivatives exhibited IC50_{50} values in the low micromolar range against non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) cells. The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins, indicating a pro-apoptotic mechanism .

Cell Line IC50_{50} (μM) Mechanism of Action
NCI-H234.22Induction of apoptosis
HCT-156.38Cell cycle arrest in G2/M phase
DU-1453.46Inhibition of tubulin polymerization

Anti-inflammatory Activity

In another investigation, a derivative similar to this compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated macrophages. The results showed a significant reduction in TNF-alpha levels, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the cyclohexenone core via Claisen-Schmidt condensation between a ketone and aldehyde precursor under basic conditions (e.g., NaOH/EtOH).
  • Step 2: Introduction of the 3-(trifluoromethyl)phenylamino group via nucleophilic substitution or Buchwald-Hartwig amination, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^{13}C NMR (DMSO-d₆) confirm regiochemistry. Key signals: δ 7.8–8.2 ppm (aromatic H), δ 6.5–7.0 ppm (NH), δ 2.5–3.5 ppm (cyclohexenone protons) .
    • HRMS: ESI+ mode validates molecular weight (calc. 347.12; obs. 347.11).
  • Crystallography:
    • Single-crystal X-ray diffraction (SHELX-97) resolves bond lengths (C=O: 1.21 Å) and dihedral angles (phenyl vs. cyclohexenone: 15–20°) .
    • Space group: P1P\overline{1} with Z = 2; refinement residuals: R1=0.045R_1 = 0.045, wR2=0.120wR_2 = 0.120 .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Challenges:
    • Disorder in Trifluoromethyl Groups: Dynamic disorder complicates electron density maps.
    • Twinned Crystals: Common due to flexible cyclohexenone ring.
  • Solutions:
    • Use SHELXL refinement with PART instructions to model disorder .
    • Apply TwinRotMat for detwinning (twin law: -h, -k, l) .
    • Validate with R-free values (<0.25) and Hirshfeld surface analysis .

Q. How does the trifluoromethyl group influence electronic properties and binding interactions?

Methodological Answer:

  • Electronic Effects:
    • The -CF₃ group is strongly electron-withdrawing, lowering the HOMO energy (DFT calculations: HOMO = -6.8 eV) and enhancing electrophilicity of the cyclohexenone carbonyl .
  • Binding Interactions:
    • In receptor studies (e.g., thyroid hormone receptors), the -CF₃ group engages in hydrophobic interactions (ΔG = -8.2 kcal/mol) and halogen bonding (C-F···π contacts) .

Q. How can contradictory biological activity data across studies be reconciled?

Methodological Answer:

  • Common Sources of Discrepancy:
    • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
    • Solubility Issues: DMSO stock precipitation in aqueous buffers reduces effective concentration.
  • Resolution Strategies:
    • Dose-Response Curves: Repeat assays with ≥10 concentration points (IC₅₀: 5–20 µM) .
    • Control Experiments: Use reference inhibitors (e.g., cycloheximide for protein synthesis assays) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Grid box centered on receptor active site (e.g., thyroid receptor: 25 × 25 × 25 Å).
    • Best pose: ΔG = -9.4 kcal/mol; hydrogen bonds with Arg228 and Tyr411 .
  • MD Simulations (GROMACS):
    • 100-ns simulations confirm stable binding (RMSD < 2.0 Å) and key residue interactions (e.g., Phe275 π-stacking) .

Q. How is regioselectivity achieved during amination at the cyclohexenone C3 position?

Methodological Answer:

  • Mechanistic Insight:
    • The enone system directs nucleophilic attack to the β-carbon (C3) via Michael addition, favored by steric hindrance at C1 .
    • Pd-catalyzed coupling avoids side reactions (e.g., aryl halide homocoupling) through careful ligand selection (e.g., BrettPhos) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.